3-fluoro-N-(2-methylcyclopentyl)aniline
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Overview
Description
3-Fluoro-N-(2-methylcyclopentyl)aniline is an organic compound with the molecular formula C12H16FN. It belongs to the class of anilines, which are aromatic amines derived from benzene. This compound is characterized by the presence of a fluorine atom at the third position of the benzene ring and a 2-methylcyclopentyl group attached to the nitrogen atom. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(2-methylcyclopentyl)aniline typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.
Fluorination: Aniline undergoes electrophilic aromatic substitution to introduce a fluorine atom at the third position, forming 3-fluoroaniline.
Alkylation: 3-fluoroaniline is then subjected to alkylation with 2-methylcyclopentyl bromide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(2-methylcyclopentyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-methylcyclopentyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2-Fluoro-N-(2-methylcyclopentyl)aniline
- 3-Fluoro-N-(2-methylcyclohexyl)aniline
- 3-Fluoro-N-(2-ethylcyclopentyl)aniline
Comparison: 3-fluoro-N-(2-methylcyclopentyl)aniline is unique due to the specific positioning of the fluorine atom and the 2-methylcyclopentyl group. This structural configuration can result in distinct chemical and biological properties compared to its analogs. For instance, the presence of the fluorine atom at the third position can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-fluoro-N-(2-methylcyclopentyl)aniline |
InChI |
InChI=1S/C12H16FN/c1-9-4-2-7-12(9)14-11-6-3-5-10(13)8-11/h3,5-6,8-9,12,14H,2,4,7H2,1H3 |
InChI Key |
KOAHJACASGFUPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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